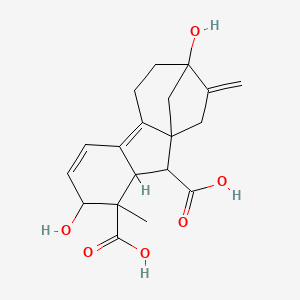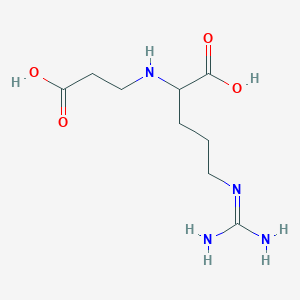
(+)-allo-Octopine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-allo-Octopine is a naturally occurring compound found in marine organisms, particularly in mollusks It is an amino acid derivative formed through the condensation of pyruvate and arginine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-allo-Octopine typically involves the enzymatic reaction between pyruvate and arginine. This reaction is catalyzed by the enzyme octopine dehydrogenase, which facilitates the formation of the compound under mild conditions. The reaction can be represented as follows:
[ \text{Pyruvate} + \text{Arginine} \xrightarrow{\text{Octopine Dehydrogenase}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of marine organisms or the use of genetically engineered microorganisms that express octopine dehydrogenase. These methods allow for the large-scale production of the compound under controlled conditions.
化学反応の分析
Types of Reactions
(+)-allo-Octopine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学的研究の応用
(+)-allo-Octopine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Biology: The compound is studied for its role in the metabolism of marine organisms and its potential as a biomarker for environmental monitoring.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its antioxidant properties.
Industry: this compound is used in the development of biotechnological processes and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (+)-allo-Octopine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by binding to these molecular targets, leading to changes in metabolic pathways and cellular functions. The exact pathways and targets involved are still under investigation, but it is known to play a role in energy metabolism and stress responses in marine organisms.
類似化合物との比較
Similar Compounds
Octopine: A closely related compound with similar structure and properties.
Nopaline: Another amino acid derivative with comparable metabolic functions.
Arginine: The precursor amino acid involved in the synthesis of (+)-allo-Octopine.
Uniqueness
This compound is unique due to its specific enzymatic synthesis and its distinct role in the metabolism of marine organisms. Its unique structure and properties make it a valuable compound for various scientific applications, distinguishing it from other similar compounds.
特性
分子式 |
C9H18N4O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13) |
InChIキー |
OHWCFZJEIHZWMN-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


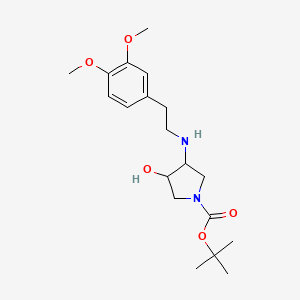
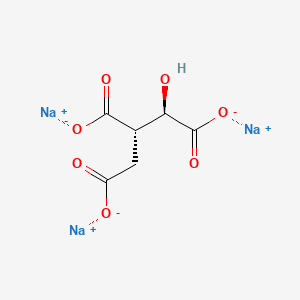
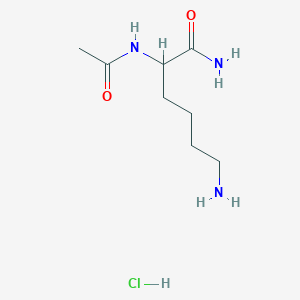
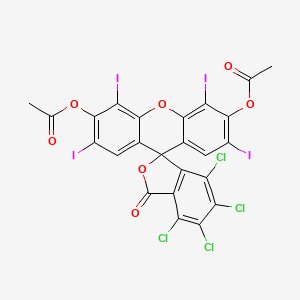
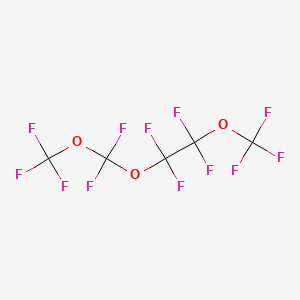
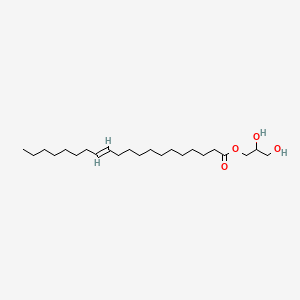
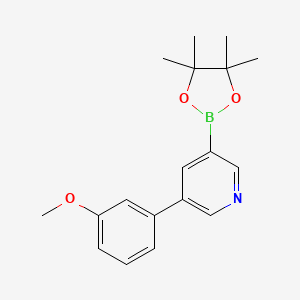
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
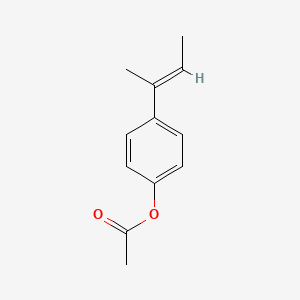
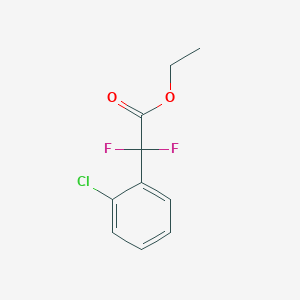
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)
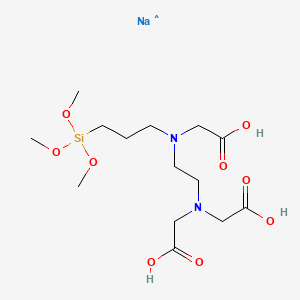
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)
